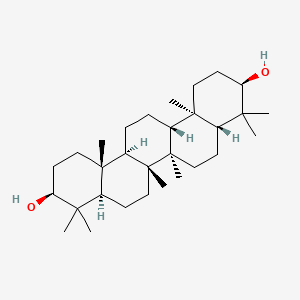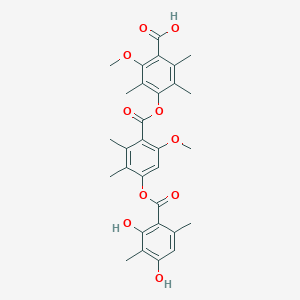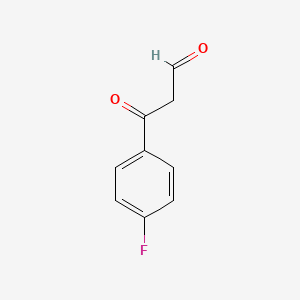
3,23-Diacetoxy-24-nor-5-cholene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,23-Diacetoxy-24-nor-5-cholene: is a synthetic steroid derivative It is characterized by the presence of two acetoxy groups at the 3rd and 23rd positions, and a nor-24 modification, which means the removal of the 24th carbon atom from the steroid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,23-Diacetoxy-24-nor-5-cholene typically involves multiple steps starting from a suitable steroid precursor. One common method involves the acetylation of a steroidal diol, followed by the removal of the 24th carbon atom through a series of chemical reactions. The reaction conditions often include the use of acetyl chloride or acetic anhydride in the presence of a base such as pyridine to introduce the acetoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,23-Diacetoxy-24-nor-5-cholene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the acetoxy groups back to hydroxyl groups.
Substitution: This can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield the corresponding alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,23-Diacetoxy-24-nor-5-cholene is used as a precursor for the synthesis of other steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of steroid derivatives on cellular processes. It can serve as a model compound to understand the interactions between steroids and biological molecules.
Medicine: In medicine, this compound has potential applications in the development of new therapeutic agents. Its structural features may allow for the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of other valuable chemicals and materials. Its unique properties make it a useful intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,23-Diacetoxy-24-nor-5-cholene involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The acetoxy groups and the nor-24 modification can influence the compound’s binding affinity and specificity, leading to its unique biological effects.
Comparaison Avec Des Composés Similaires
- 3,12-Diacetoxy-bisnor-cholanyldiphenylethylene
- 3,23-Diacetoxy-5-cholene
- 3,23-Dihydroxy-24-nor-5-cholene
Comparison: 3,23-Diacetoxy-24-nor-5-cholene is unique due to the presence of acetoxy groups at the 3rd and 23rd positions and the removal of the 24th carbon atom. This structural modification can lead to different chemical and biological properties compared to similar compounds. For example, the absence of the 24th carbon atom can affect the compound’s stability, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
64907-37-5 |
|---|---|
Formule moléculaire |
C27H42O4 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
[(3R)-3-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate |
InChI |
InChI=1S/C27H42O4/c1-17(12-15-30-18(2)28)23-8-9-24-22-7-6-20-16-21(31-19(3)29)10-13-26(20,4)25(22)11-14-27(23,24)5/h6,17,21-25H,7-16H2,1-5H3/t17-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
LBWUGMHLKGSGFE-DZGKNTOBSA-N |
SMILES |
CC(CCOC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
SMILES isomérique |
C[C@H](CCOC(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES canonique |
CC(CCOC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Synonymes |
3 beta,23-diacetoxy-24-nor-5-cholene 3,23-diacetoxy-24-nor-5-cholene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


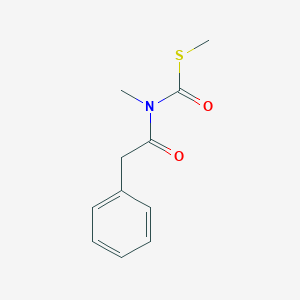
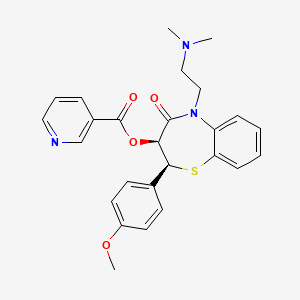
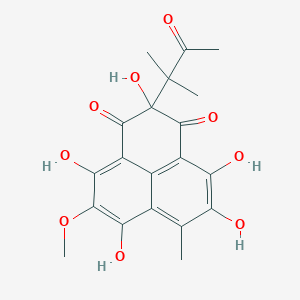
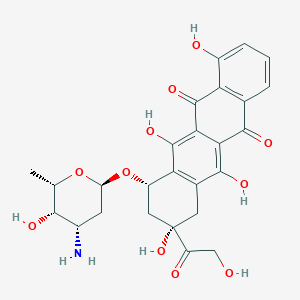
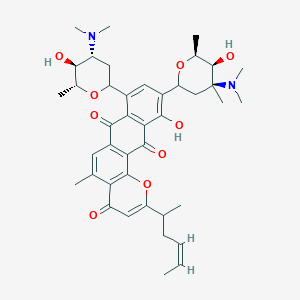
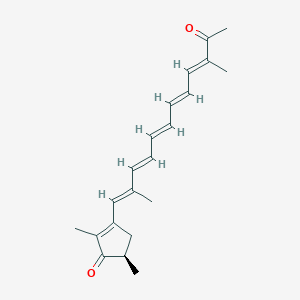
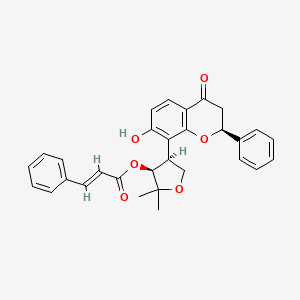
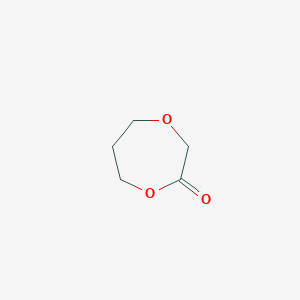


![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)
